molecular formula C21H23BrN2O5S B2824642 (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903255-21-0

(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2824642
CAS No.: 903255-21-0
M. Wt: 495.39
InChI Key: VOOIKPRMHSWFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a 4-methoxyphenylsulfonyl group and at the 8-position with a (4-bromophenyl)methanone moiety.

Properties

IUPAC Name

(4-bromophenyl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O5S/c1-28-18-6-8-19(9-7-18)30(26,27)24-14-15-29-21(24)10-12-23(13-11-21)20(25)16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOIKPRMHSWFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone , with the CAS number 903255-21-0 , is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Formula

The molecular formula of the compound is C21H23BrN2O5SC_{21}H_{23}BrN_{2}O_{5}S, and it has a molecular weight of 495.4 g/mol . The structure features a bromophenyl group, a methoxyphenyl sulfonyl moiety, and a diazaspiro framework, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H23BrN2O5S
Molecular Weight495.4 g/mol
CAS Number903255-21-0
PurityTypically 95%

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of bromophenyl compounds have shown cytotoxic effects on various cancer cell lines, such as:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

In a study, certain bromophenyl derivatives demonstrated IC50 values ranging from 70 to 160 μM , indicating their moderate to high efficacy in inhibiting cancer cell proliferation .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : Compounds disrupt the cell cycle, leading to increased apoptosis in cancer cells.
  • Downregulation of Oncogenes : They may downregulate key oncogenes involved in tumor growth and metastasis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Antimicrobial Activity

Some studies suggest that compounds with similar structures possess antimicrobial properties. For instance, thiosemicarbazide derivatives related to bromophenyl compounds have shown enhanced antibacterial activity compared to their non-brominated counterparts . The increased electron density from the bromine atom may enhance interaction with bacterial cell membranes.

Study 1: Cytotoxicity Assessment

In a comparative study involving various bromophenyl derivatives, it was found that the compound exhibited significant cytotoxicity against several human cancer cell lines. The results indicated:

Cell LineIC50 (μM)
A549120
MCF-7150
MDA-MB-231170

This study highlights the potential of this compound as an effective anticancer agent .

Study 2: Mechanistic Insights

Research into the mechanism revealed that treatment with the compound led to significant apoptosis in A549 cells as evidenced by:

  • Increased caspase activity
  • Elevated levels of cleaved PARP
  • Enhanced ROS production

These findings suggest that the compound induces apoptosis through oxidative stress pathways, making it a candidate for further development as an anticancer therapeutic .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure is known to influence cell signaling pathways related to cancer proliferation. Preliminary studies suggest that (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial activity. Studies have shown that derivatives of sulfonamides can effectively combat bacterial infections, making this compound a candidate for further exploration in antibiotic development.

Polymer Synthesis

The unique chemical structure of this compound enables its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are critical for applications in coatings and composites.

Photonic Applications

The compound's chromophoric characteristics allow it to be explored in photonic devices. Research into its optical properties could lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Enzyme Inhibition Studies

Given the structural complexity of this compound, it may serve as an inhibitor for various enzymes involved in metabolic pathways. Investigating its interaction with specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.

Drug Delivery Systems

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery applications. Its spirocyclic nature may aid in achieving controlled release profiles for encapsulated drugs.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells
Antimicrobial EfficacyEffective against Gram-positive bacteria
Polymer PropertiesEnhanced tensile strength when incorporated into polycarbonate

Comparison with Similar Compounds

Key Differences :

  • Substituents: The 8-position substituent in this compound is a methylsulfonyl group, whereas the target compound features a (4-bromophenyl)methanone group.
  • Electronic Effects: The methylsulfonyl group is a strong electron-withdrawing substituent, while the bromophenyl-methanone moiety introduces both steric bulk and moderate electron withdrawal due to the bromine atom.
  • Potential Applications: Methylsulfonyl groups are common in pharmaceuticals for enhancing solubility and metabolic stability, whereas bromophenyl groups may influence binding affinity in receptor-targeted compounds .

Spirocyclic Diazaspiro Compound: 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Key Differences :

  • Core Structure : This compound has a 1,3-diazaspiro[4.5]decane core with two ketone (dione) groups, contrasting with the 1-oxa-4,8-diazaspiro core of the target compound.
  • Substituents : The 4-bromophenylsulfonyl group is attached at position 3, and the dione groups increase polarity and hydrogen-bonding capacity compared to the target compound’s ether and sulfonyl groups.
  • Conformational Rigidity : The absence of an oxygen atom in the spiro ring may alter conformational flexibility, impacting interactions in biological systems .

Pyrazole Derivatives with Bromophenyl Moieties

Examples from :

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

Key Differences :

  • Core Structure: These are non-spirocyclic pyrazole derivatives, offering greater conformational flexibility compared to the rigid spiro framework of the target compound.
  • Substituents: Fluorophenyl groups introduce electronegative effects, while the bromophenyl moiety is retained.
  • Biological Relevance : Pyrazole derivatives are often explored for antimicrobial and anti-inflammatory activities, suggesting possible overlapping therapeutic avenues for the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties/Effects Reference ID
(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-methoxyphenylsulfonyl), 8-(4-bromophenyl)methanone Rigid spiro core, mixed electronic effects N/A
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-methoxyphenylsulfonyl), 8-methylsulfonyl Enhanced solubility via sulfonyl groups
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diazaspiro[4.5]decane-2,4-dione 3-(4-bromophenylsulfonyl), 2,4-dione High polarity, hydrogen-bonding capability
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 5-(4-bromophenyl), 3-(4-fluorophenyl), 1-ethanone Flexible structure, fluorophenyl electronegativity

Research Implications and Limitations

  • Structural Insights : The target compound’s spirocyclic core and substituent combination may offer advantages in drug design, such as improved metabolic stability and target selectivity compared to flexible analogs.
  • Data Gaps: No direct biological or physicochemical data for the target compound are available in the evidence. Comparisons rely on structural extrapolation and related compounds.
  • Methodological Relevance : Crystallographic techniques (e.g., SHELX programs ) are critical for elucidating the precise geometry of such complex spirocyclic systems.

Q & A

Q. What are the recommended synthetic routes for (4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of precursors like piperidine derivatives.
  • Step 2 : Sulfonylation at the 4-position using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Coupling the bromophenyl group via a nucleophilic substitution or Friedel-Crafts acylation reaction. Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical for yield and purity .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and spirocyclic connectivity .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the spirocyclic core .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula .

Q. What in vitro assays are suitable for initial biological screening?

Common assays include:

  • Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility Testing : Use of co-solvents (DMSO/PBS mixtures) to assess bioavailability limitations .

Advanced Research Questions

Q. How can contradictory biological activity data for spirocyclic sulfonamides be resolved?

Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations .
  • Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Metabolite Profiling : LC-MS/MS to rule out degradation products .

Q. What structural modifications enhance target selectivity in this compound class?

Structure-activity relationship (SAR) studies suggest:

  • Sulfonyl Group : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) improves enzyme binding .
  • Bromophenyl Substitution : Para-bromo enhances hydrophobic interactions, while meta-substitutions reduce steric hindrance .
  • Spirocyclic Core : Expanding the ring size (e.g., spiropiperidine to spiroazepane) alters conformational flexibility .
ModificationEffect on ActivityReference
4-NO₂ sulfonylIncreased kinase inhibition
3-Br phenylReduced cytotoxicity
7-membered spiroImproved solubility

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., G-protein-coupled receptors) .
  • ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 interactions .
  • Docking Studies : AutoDock Vina identifies potential binding pockets in homology models .

Q. How are synthetic yields optimized for the sulfonylation step?

Key parameters include:

  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation .
  • Solvent Choice : Anhydrous DMF improves reagent solubility .
  • Temperature Control : Reactions at 0–5°C minimize side-product formation .

Data Analysis and Validation

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in crowded regions .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How are batch-to-batch impurities identified and quantified?

  • HPLC-PDA/MS : Detects sulfonic acid byproducts (<0.5% area) .
  • Elemental Analysis : Confirms stoichiometric Br content (±0.3% theoretical) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.